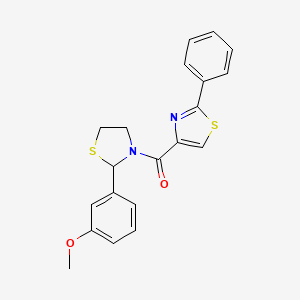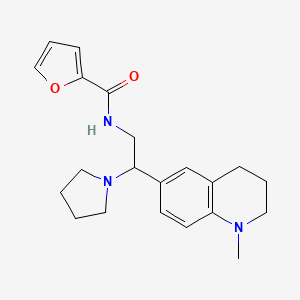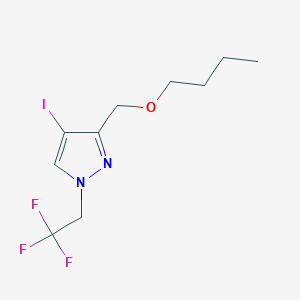
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone is a complex organic compound that features both thiazolidine and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Mécanisme D'action
Thiazolidines
are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur enhances their pharmacological properties .
Thiazoles
, on the other hand, are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with thiazolidine-2-thione in the presence of a base to form the thiazolidinyl intermediate. This intermediate is then reacted with 2-phenylthiazol-4-ylmethanone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Alkylated thiazole derivatives
Applications De Recherche Scientifique
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine derivatives: Known for their anti-inflammatory and antidiabetic properties.
Thiazole derivatives: Exhibited antimicrobial and anticancer activities.
Uniqueness
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone is unique due to the combination of both thiazolidine and thiazole rings in its structure. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds containing only one of these rings. Additionally, the presence of the methoxyphenyl group further enhances its chemical reactivity and potential therapeutic applications.
Propriétés
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-24-16-9-5-8-15(12-16)20-22(10-11-25-20)19(23)17-13-26-18(21-17)14-6-3-2-4-7-14/h2-9,12-13,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXABURUWYWRYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2622535.png)
![ethyl 5-{[(4-chlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B2622536.png)

![N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2622539.png)

![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine](/img/structure/B2622543.png)


![8-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2622548.png)
![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2622549.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2622550.png)
![N-(2,4-difluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2622551.png)
![N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2622553.png)
![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2622556.png)
